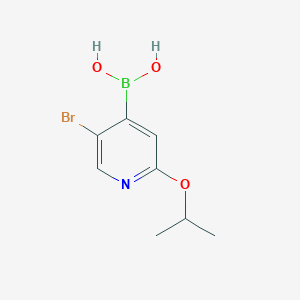

5-Bromo-2-(isopropoxy)pyridine-4-boronic acid

概要

説明

5-Bromo-2-(isopropoxy)pyridine-4-boronic acid is a boronic acid derivative with the molecular formula C8H11BBrNO3 and a molecular weight of 259.9 g/mol . This compound is notable for its use in various organic synthesis reactions, particularly in Suzuki-Miyaura cross-coupling reactions, which are widely used for forming carbon-carbon bonds .

準備方法

Synthetic Routes and Reaction Conditions

The preparation of 5-Bromo-2-(isopropoxy)pyridine-4-boronic acid typically involves the borylation of the corresponding bromopyridine derivative. One common method is the palladium-catalyzed borylation of 5-bromo-2-(isopropoxy)pyridine using bis(pinacolato)diboron (B2Pin2) as the boron source . The reaction is usually carried out in the presence of a base such as potassium acetate (KOAc) and a palladium catalyst like Pd(dppf)Cl2 in a solvent such as dimethylformamide (DMF) at elevated temperatures.

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory-scale synthesis but are optimized for larger-scale operations. This involves the use of continuous flow reactors to ensure efficient mixing and heat transfer, as well as the use of automated systems for precise control of reaction conditions .

化学反応の分析

Suzuki-Miyaura Cross-Coupling Reactions

This compound serves as a key building block in palladium-catalyzed Suzuki reactions, enabling the formation of biaryl or heterobiaryl systems.

Table 1: Representative Suzuki-Miyaura Reactions

Key observations:

-

Reactions with 2-bromopyridine derivatives under Pd(dppf)Cl₂ catalysis achieved 81% yield when conducted in THF/water mixtures at 75°C .

-

Coupling with cyclopropyl boronic acid in ethanol under reflux conditions provided moderate yields (48%) .

-

Optimal performance requires anhydrous solvents and degassed conditions to prevent boronic acid oxidation .

Oxidation Reactions

The benzyl position adjacent to the pyridine ring undergoes selective oxidation to ketones under controlled conditions.

Table 2: Oxidation Protocol

| Oxidant System | Solvent | Temp. (°C) | Time (h) | Yield (%) | Source |

|---|---|---|---|---|---|

| t-BuOOH/I₂ | Pyridine/H₂O | 80 | 6 | 99 |

Mechanistic notes:

-

t-Butyl hydroperoxide and iodine act synergistically to oxidize the benzylic C–H bond without degrading the boronic acid group .

-

Reaction progress is monitored via HPLC, with sodium bisulfite quenching excess oxidants .

Functional Group Compatibility

The compound demonstrates stability toward:

-

Protecting group manipulations : MEM (methoxyethoxymethyl) groups are cleaved using TiCl₄ in CH₂Cl₂ without boronic acid decomposition .

-

Nucleophilic displacement : Bromine at position 5 can be substituted under SNAr conditions, though reactivity depends on electron-withdrawing effects from the boronic acid .

Reaction Mechanism Insights

Suzuki-Miyaura couplings proceed via a three-step catalytic cycle :

-

Oxidative addition : Pd(0) inserts into the C–Br bond of the coupling partner.

-

Transmetallation : Boronic acid transfers its aryl group to the Pd center.

-

Reductive elimination : Biaryl product forms, regenerating the Pd(0) catalyst .

Critical factors influencing efficiency:

科学的研究の応用

5-Bromo-2-(isopropoxy)pyridine-4-boronic acid has several scientific research applications:

作用機序

The primary mechanism of action for 5-Bromo-2-(isopropoxy)pyridine-4-boronic acid in Suzuki-Miyaura coupling involves the transmetalation step, where the boronic acid transfers its organic group to the palladium catalyst. This is followed by reductive elimination to form the carbon-carbon bond . The molecular targets and pathways involved are primarily related to the catalytic cycle of the palladium complex .

類似化合物との比較

Similar Compounds

2-Bromo-4,5-dimethoxypyridine: Another bromopyridine derivative used in similar coupling reactions.

4-Bromo-2-(methoxymethoxy)pyridine: A related compound with different substituents on the pyridine ring.

Uniqueness

5-Bromo-2-(isopropoxy)pyridine-4-boronic acid is unique due to its specific substitution pattern, which provides distinct reactivity and selectivity in coupling reactions. Its isopropoxy group offers steric and electronic effects that can influence the outcome of reactions, making it a valuable reagent in organic synthesis .

生物活性

5-Bromo-2-(isopropoxy)pyridine-4-boronic acid is a boronic acid derivative that has garnered attention for its potential biological activities, particularly in medicinal chemistry and drug discovery. This article will explore its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

- Molecular Formula : C10H12BBrNO3

- Molecular Weight : 273.02 g/mol

- CAS Number : 1451391-05-1

The compound features a bromine atom and an isopropoxy group attached to a pyridine ring, which may influence its reactivity and biological interactions.

Boronic acids, including this compound, are known to interact with various biological targets through the reversible inhibition of serine proteases and other enzymes. The mechanism typically involves the formation of a covalent bond between the boron atom and the hydroxyl groups of target proteins, leading to inhibition of their activity.

Key Mechanisms Include:

- Protease Inhibition : The compound has been investigated for its potential to inhibit proteases, which are critical in various biological processes and disease pathways.

- Cross-Coupling Reactions : It serves as a key intermediate in Suzuki-Miyaura cross-coupling reactions, facilitating the synthesis of complex organic molecules with potential therapeutic effects.

Biological Activity Overview

Research indicates that this compound exhibits several biological activities:

- Anticancer Activity : Preliminary studies suggest that this compound may induce apoptosis in cancer cells. For example, similar boronic acid derivatives have shown IC50 values in the low micromolar range against various cancer cell lines, indicating potential efficacy as an anticancer agent .

- Antiviral Properties : Some boronic acids have demonstrated antiviral activity by inhibiting viral polymerases. While specific data on this compound is limited, its structural analogs have shown promise against viruses like HIV and hepatitis C .

Case Study 1: Protease Inhibition

A study focusing on boron compounds highlighted that certain derivatives can selectively inhibit proteases involved in cancer progression. Although specific data on this compound is sparse, it is hypothesized to share similar inhibitory properties based on its structural characteristics .

Case Study 2: Anticancer Efficacy

In vitro studies have demonstrated that related boronic acids exhibit significant cytotoxicity against breast cancer cell lines with IC50 values lower than traditional chemotherapeutics. For instance, compounds with similar structures have been reported to induce apoptosis effectively while sparing normal cells from toxicity .

Comparative Analysis with Similar Compounds

| Compound Name | IC50 (µM) | Target | Notes |

|---|---|---|---|

| This compound | TBD | Proteases | Potential inhibitor |

| Boronic Acid Derivative A | 3.43 | Breast Cancer Cells | More cytotoxic than chlorambucil |

| Boronic Acid Derivative B | TBD | Viral Polymerases | Antiviral activity observed |

特性

IUPAC Name |

(5-bromo-2-propan-2-yloxypyridin-4-yl)boronic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11BBrNO3/c1-5(2)14-8-3-6(9(12)13)7(10)4-11-8/h3-5,12-13H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PJONIWOYCSHBHC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=NC=C1Br)OC(C)C)(O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11BBrNO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

259.90 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。